molecular formula C23H21ClN4O3S B11638037 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

Cat. No.: B11638037
M. Wt: 469.0 g/mol
InChI Key: JRYSZXRNAUEEOM-UHFFFAOYSA-N
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Description

5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes a phthalazinyl group, a chlorophenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide typically involves multiple steps, including the formation of the phthalazinyl core, the introduction of the chlorophenyl group, and the attachment of the sulfonamide moiety. Common synthetic routes may involve:

    Formation of the Phthalazinyl Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Sulfonamide Moiety: This can be done through sulfonation reactions followed by amide formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: It could be explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H21ClN4O3S

Molecular Weight

469.0 g/mol

IUPAC Name

5-[4-(3-chloroanilino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C23H21ClN4O3S/c1-15-9-10-16(13-21(15)32(30,31)25-11-12-29)22-19-7-2-3-8-20(19)23(28-27-22)26-18-6-4-5-17(24)14-18/h2-10,13-14,25,29H,11-12H2,1H3,(H,26,28)

InChI Key

JRYSZXRNAUEEOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl)S(=O)(=O)NCCO

Origin of Product

United States

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